molecular formula C9H8F2O3 B13116017 Ethyl2,5-difluoro-4-hydroxybenzoate

Ethyl2,5-difluoro-4-hydroxybenzoate

Cat. No.: B13116017
M. Wt: 202.15 g/mol
InChI Key: BBFIQZNKCBMIBX-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-4-hydroxybenzoate (CAS: N/A; Molecular Formula: C₉H₈F₂O₃) is a fluorinated benzoate ester characterized by a hydroxyl group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. The ethyl ester group enhances lipophilicity, making it suitable for applications in pharmaceutical intermediates and agrochemical research. Fluorine substitution improves metabolic stability and bioavailability compared to non-fluorinated analogs, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 2,5-difluoro-4-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4,12H,2H2,1H3

InChI Key

BBFIQZNKCBMIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-difluoro-4-hydroxybenzoate typically involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalystethyl 2,5-difluoro-4-hydroxybenzoate+water\text{2,5-difluoro-4-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ethyl 2,5-difluoro-4-hydroxybenzoate} + \text{water} 2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2,5-difluoro-4-hydroxybenzoate+water

Industrial Production Methods

On an industrial scale, the production of ethyl 2,5-difluoro-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The ester group allows for easy modification and conjugation with other molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are structurally related to ethyl 2,5-difluoro-4-hydroxybenzoate and serve as key comparators:

Methyl 2,5-Difluoro-4-Hydroxybenzoate
  • Molecular Formula : C₈H₆F₂O₃
  • Key Differences : Replaces the ethyl ester with a methyl group, reducing steric bulk and lipophilicity.
  • Implications :
    • Solubility : Higher polarity due to the shorter alkyl chain may improve aqueous solubility.
    • Applications : Often used in agrochemical research due to cost-effectiveness and ease of synthesis .
Ethyl 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate
  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Key Differences : Features a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted with a 4-methoxyphenyl group.
  • Implications :
    • Reactivity : The pyrazole ring enables coordination with metal ions or participation in hydrogen bonding, broadening its utility in drug discovery.
    • Applications : Investigated for anti-inflammatory and kinase-inhibitory properties due to its heterocyclic core .

Comparative Data Table

Compound Name Molecular Formula Substituents Ester Group Key Applications
Ethyl 2,5-difluoro-4-hydroxybenzoate C₉H₈F₂O₃ 2-F, 5-F, 4-OH Ethyl Pharmaceutical intermediates
Methyl 2,5-difluoro-4-hydroxybenzoate C₈H₆F₂O₃ 2-F, 5-F, 4-OH Methyl Agrochemical synthesis
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate C₁₃H₁₄N₂O₃ 4-methoxyphenyl, pyrazole ring Ethyl Drug discovery (enzyme inhibition)

Research Findings

Fluorine vs. Methoxy Substitution :

  • Ethyl 2,5-difluoro-4-hydroxybenzoate exhibits greater metabolic stability than methoxy-substituted analogs (e.g., ethyl 4-hydroxy-3-methoxybenzoate) due to fluorine’s electronegativity and resistance to oxidative degradation.

Ester Chain Length :

  • The ethyl ester in the target compound provides a balance between lipophilicity and solubility, whereas the methyl analog’s shorter chain may limit membrane permeability in biological systems .

Heterocyclic vs. Benzene Core :

  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate’s pyrazole ring introduces nitrogen-based reactivity, enabling interactions with biological targets like kinases—a property absent in purely aromatic benzoates .

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